![molecular formula C10H20N2OS B13271703 N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine](/img/structure/B13271703.png)
N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine is an organic compound with the molecular formula C10H20N2OS. It is a research chemical primarily used in various scientific studies. The compound is characterized by the presence of a morpholine ring, a thiolane ring, and an amine group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine typically involves the reaction of 4-methylmorpholine with thiolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amine products.
Scientific Research Applications
N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A related compound with a similar morpholine ring structure.
N-[(4-methylmorpholin-2-yl)methyl]amine: Another compound with a similar amine group but lacking the thiolane ring.
Uniqueness
N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine is unique due to the presence of both the morpholine and thiolane rings, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine |
InChI |
InChI=1S/C10H20N2OS/c1-12-3-4-13-10(7-12)6-11-9-2-5-14-8-9/h9-11H,2-8H2,1H3 |
InChI Key |
KHWSNVRPSCFLKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




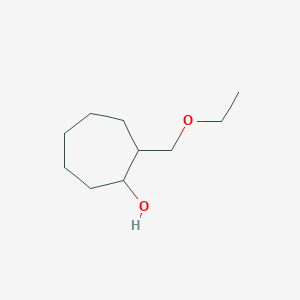
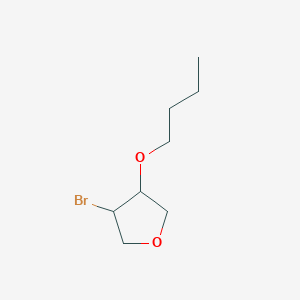
![2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol](/img/structure/B13271661.png)
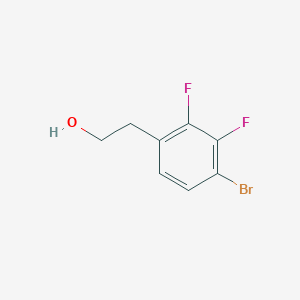
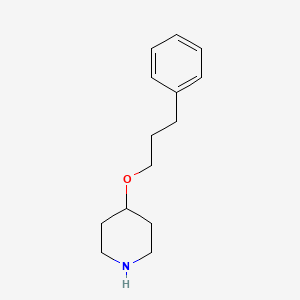

![3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13271679.png)

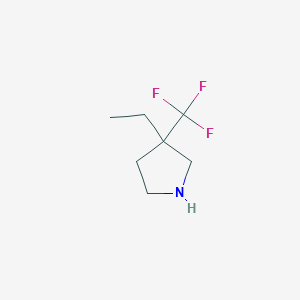
amine](/img/structure/B13271691.png)
![2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol](/img/structure/B13271697.png)

